4-Cyclopropylquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylquinolin-6-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a cyclopropyl group attached to the quinoline ring, contributes to its distinct chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylquinolin-6-amine typically involves the construction of the quinoline ring followed by the introduction of the cyclopropyl group and the amine functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring. The cyclopropyl group can be introduced through cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of infectious diseases and cancer.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropylquinolin-6-amine involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. For its anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Cyclopropylquinoline: Lacks the amine functionality.
6-Aminoquinoline: Lacks the cyclopropyl group
Uniqueness
4-Cyclopropylquinolin-6-amine is unique due to the presence of both the cyclopropyl group and the amine functionality, which contribute to its distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other quinoline derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-cyclopropylquinolin-6-amine |
InChI |
InChI=1S/C12H12N2/c13-9-3-4-12-11(7-9)10(5-6-14-12)8-1-2-8/h3-8H,1-2,13H2 |
InChI Key |
YWDXFKQNPLONPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C=C(C=CC3=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.